molecular formula C16H13BrN2O3 B2506813 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide CAS No. 2097898-43-4

5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide

Cat. No.: B2506813
CAS No.: 2097898-43-4
M. Wt: 361.195
InChI Key: LNFXXWAGXNTOIR-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide is a nicotinamide derivative characterized by a bromine substitution at the 5-position of the pyridine ring and a di(furan-2-yl)ethyl group attached to the amide nitrogen. Nicotinamide derivatives are frequently explored for their biological activity, including enzyme inhibition (e.g., monoamine oxidase inhibitors) and receptor modulation . The bromine atom at the 5-position likely enhances electronic interactions in binding pockets, while the di(furan-2-yl)ethyl substituent may influence lipophilicity and metabolic stability, as seen in related furan-containing compounds .

Synthetic routes for similar brominated nicotinamides often involve coupling reactions between bromonicotinic acid derivatives and amine-containing intermediates. For instance, patents describe the use of ω-bromoacetophenone or bromomethylfurans in nucleophilic substitution reactions to introduce heterocyclic moieties .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-12-7-11(8-18-9-12)16(20)19-10-13(14-3-1-5-21-14)15-4-2-6-22-15/h1-9,13H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFXXWAGXNTOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a nicotinamide derivative, followed by the introduction of the furan rings through a series of coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the nicotinamide moiety, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.

Medicine: In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide with structurally related nicotinamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Key Properties of Nicotinamide Analogs

Compound Name Substituents Molecular Weight Key Properties/Activity Reference
5-Bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide 5-Br, N-(di-furan-2-yl-ethyl) ~409.2 (calc.) Hypothesized enhanced lipophilicity
N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (Compound 19) 6-(CF₃-furan methylthio), N-(4-F-Ph) 397.1 82% purity (HPLC); potential enzyme inhibition
N-(4-Fluorophenyl)-6-((tetrahydrofuran-2-yl)methylthio)-nicotinamide (Compound 20) 6-(THF methylthio), N-(4-F-Ph) 333.1 41% yield; reduced steric hindrance
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide 5-Br, N-(CF₃S-ethyl) 343.16 High halogen content for radiopharmaceuticals
5-Bromo-N-(2-morpholinoethyl)nicotinamide 5-Br, N-(morpholinoethyl) 314.18 MAO-A inhibitor (IC₅₀ = 12 nM)
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide 5-Br, N-(pyridinylmethyl) 308.16 (calc.) High structural similarity (0.98) to analogs

Substituent Effects on Physicochemical Properties

  • Furan vs. Tetrahydrofuran (THF) : Compound 19 (trifluoromethylfuran) exhibits higher molecular weight (397.1 vs. 333.1) and lower purity (82%) compared to Compound 20 (THF derivative), suggesting that saturated THF rings may improve synthetic yields due to reduced steric hindrance .
  • Bromine Position: The 5-bromo substitution in nicotinamides is conserved across analogs, likely stabilizing π-π interactions in enzyme active sites. For example, 5-bromo-N-(2-morpholinoethyl)nicotinamide shows potent MAO-A inhibition (IC₅₀ = 12 nM), attributed to bromine’s electron-withdrawing effects enhancing binding .

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